molecular formula C13H16ClNO2S2 B2619122 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride CAS No. 1177302-59-8

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride

Cat. No.: B2619122
CAS No.: 1177302-59-8
M. Wt: 317.85
InChI Key: PUPMCYYUYVHLSL-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride: is a chemical compound that features a thiophene ring, a tosyl group, and an ethanamine moiety The thiophene ring is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, and the ethanamine moiety provides a basic nitrogen center

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. For example, some thiophene derivatives have been identified as potential PI3Kα/mTOR dual inhibitors for cancer therapy .

Future Directions

Thiophene derivatives have a wide range of applications and continue to be a subject of research. They have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiophene derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tosyl group can be displaced by nucleophiles, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: The thiophene ring can act as a ligand in catalytic processes.

Biology and Medicine:

    Drug Development:

    Biological Probes: Can be used in the design of molecules for biological studies.

Industry:

    Materials Science: Used in the synthesis of conductive polymers and other advanced materials.

    Corrosion Inhibitors: Thiophene derivatives are known for their corrosion-inhibiting properties.

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the tosyl and ethanamine groups.

    2-(Thiophen-2-yl)ethanamine: Lacks the tosyl group but retains the thiophene and ethanamine moieties.

    2-(Thiophen-2-yl)-2-tosylethanol: Contains a hydroxyl group instead of an amine.

Uniqueness: 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride is unique due to the combination of the thiophene ring, tosyl group, and ethanamine moiety. This combination imparts specific electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2.ClH/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12;/h2-8,13H,9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMCYYUYVHLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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